molecular formula C10H9ClN2OS B14196525 S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate CAS No. 919354-45-3

S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate

Cat. No.: B14196525
CAS No.: 919354-45-3
M. Wt: 240.71 g/mol
InChI Key: DCDQTAHJGVSPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanethiol in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid: A precursor in the synthesis of S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate.

    Ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919354-45-3

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate

InChI

InChI=1S/C10H9ClN2OS/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3

InChI Key

DCDQTAHJGVSPHI-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C1=C(N=C(C(=C1)C#N)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.